Biochemical Potency: Comparable to First-Generation Inhibitors but Lacking Off-Target Kinase Activity
GSK2578215A inhibits LRRK2 with IC50 values of 10.9 nM (wild-type) and 8.9 nM (G2019S), which are comparable to LRRK2-IN-1 (13 nM WT, 6 nM G2019S) [1]. However, at a concentration of 10 µM, GSK2578215A inhibits only 1 kinase (smMLCK) >50% in a 131-kinase panel, whereas LRRK2-IN-1 and CZC-25146 exhibit broader off-target inhibition profiles [1].
| Evidence Dimension | LRRK2 inhibition potency (biochemical IC50) |
|---|---|
| Target Compound Data | WT: 10.9 nM; G2019S: 8.9 nM |
| Comparator Or Baseline | LRRK2-IN-1: WT ~13 nM, G2019S ~6 nM |
| Quantified Difference | Comparable potency |
| Conditions | Radioactivity-based enzymatic assay, Dundee profiling |
Why This Matters
Procurement decisions must consider not only target potency but also the risk of confounding off-target effects; GSK2578215A maintains potency while minimizing off-target inhibition.
- [1] Reith AD, Bamborough P, Jandu K, et al. GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor. Bioorg Med Chem Lett. 2012;22(17):5625-5629. doi:10.1016/j.bmcl.2012.06.104 View Source
